3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound that features a benzimidazole moiety fused with a coumarin structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both benzimidazole and coumarin units in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multi-step reactions. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzimidazole-coumarin derivatives.
Scientific Research Applications
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole and coumarin moieties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, optical materials, and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function, while the coumarin unit can generate reactive oxygen species (ROS) under certain conditions, leading to cell damage and apoptosis. The compound’s sulfonate group enhances its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-yl derivatives: Known for their antimicrobial and anticancer properties.
Coumarin derivatives: Widely used in medicinal chemistry for their anticoagulant and anticancer activities.
Methanesulfonate esters: Commonly used as intermediates in organic synthesis.
Uniqueness
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to the combination of benzimidazole and coumarin units, which imparts a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPIKPWKDWEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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